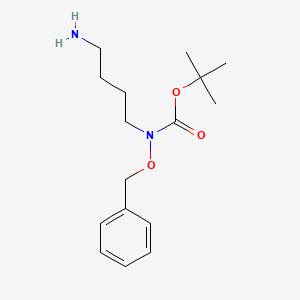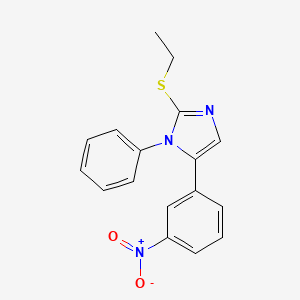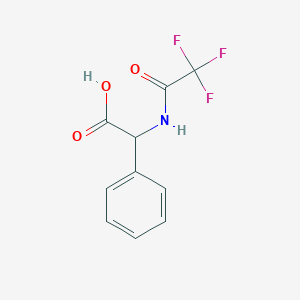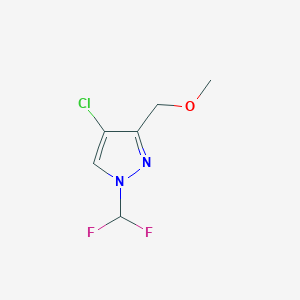
2,6-Dichloro-3-fluoroisonicotinaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dichloro-3-fluoroisonicotinaldehyde is a chemical compound with the molecular formula C6H2Cl2FNO and a molecular weight of 193.99 g/mol . It is characterized by the presence of two chlorine atoms, one fluorine atom, and an aldehyde group attached to a pyridine ring. This compound is used in various chemical reactions and has applications in scientific research.
准备方法
The synthesis of 2,6-Dichloro-3-fluoroisonicotinaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,6-dichloropyridine and fluorinating agents.
Fluorination: The fluorination of 2,6-dichloropyridine is carried out using a fluorinating agent under controlled conditions to introduce the fluorine atom at the desired position.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
化学反应分析
2,6-Dichloro-3-fluoroisonicotinaldehyde undergoes several types of chemical reactions:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol using appropriate reagents.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, utilizing palladium catalysts and boron reagents.
Common reagents and conditions for these reactions include palladium catalysts, boron reagents, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
2,6-Dichloro-3-fluoroisonicotinaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2,6-Dichloro-3-fluoroisonicotinaldehyde involves its interaction with molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The presence of chlorine and fluorine atoms can influence the compound’s reactivity and binding affinity to specific targets .
相似化合物的比较
2,6-Dichloro-3-fluoroisonicotinaldehyde can be compared with other similar compounds, such as:
2,6-Dichloropyridine: Lacks the fluorine and aldehyde groups, making it less reactive in certain chemical reactions.
3-Fluoroisonicotinaldehyde: Lacks the chlorine atoms, which can affect its reactivity and applications.
2,6-Dichloroisonicotinaldehyde: Lacks the fluorine atom, which can influence its chemical properties and biological activity.
属性
IUPAC Name |
2,6-dichloro-3-fluoropyridine-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2FNO/c7-4-1-3(2-11)5(9)6(8)10-4/h1-2H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWJROHZMWXYHPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(N=C1Cl)Cl)F)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-(3,4-difluorophenoxy)benzyl]-4-iodoaniline](/img/structure/B2942394.png)

![2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2942397.png)


![N-[3-(2-phenylmorpholin-4-yl)propyl]adamantane-1-carboxamide](/img/structure/B2942401.png)
![[(2,4-Dimethoxyphenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate](/img/structure/B2942404.png)
![5-{4-[(pyridin-4-yl)methyl]piperazine-1-carbonyl}-4,5,6,7-tetrahydro-1H-1,3-benzodiazole](/img/structure/B2942406.png)


![3-benzyl-5-methyl-7-(4-phenylpiperazine-1-carbonyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2942410.png)
